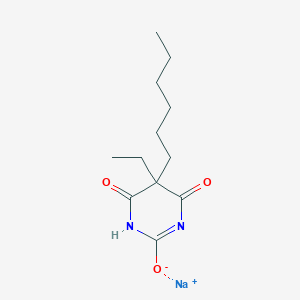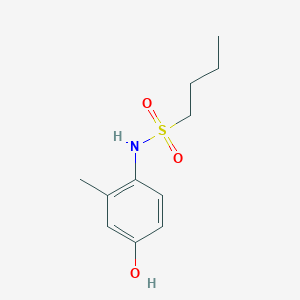![molecular formula C15H15NO6S B229792 4-[(2,5-dimethoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B229792.png)
4-[(2,5-dimethoxyphenyl)sulfamoyl]benzoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2,5-dimethoxyphenyl)sulfamoyl]benzoic acid, also known as DASB, is a chemical compound that has been extensively used in scientific research. It is a selective serotonin reuptake inhibitor (SSRI) that is commonly used to study the serotonin transporter (SERT) in the brain. DASB is a valuable tool for researchers to investigate the role of serotonin in various physiological and pathological processes.
作用機序
4-[(2,5-dimethoxyphenyl)sulfamoyl]benzoic Acid is a selective serotonin reuptake inhibitor (SSRI) that binds to the serotonin transporter (SERT) in the brain. By binding to SERT, 4-[(2,5-dimethoxyphenyl)sulfamoyl]benzoic Acid blocks the reuptake of serotonin into presynaptic neurons, leading to an increase in extracellular serotonin levels. This increase in serotonin levels can have a variety of physiological and psychological effects.
Biochemical and Physiological Effects:
4-[(2,5-dimethoxyphenyl)sulfamoyl]benzoic Acid has been shown to have a variety of biochemical and physiological effects. It has been shown to increase extracellular serotonin levels in the brain, which can lead to changes in mood, behavior, and cognition. 4-[(2,5-dimethoxyphenyl)sulfamoyl]benzoic Acid has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other forms of cellular damage.
実験室実験の利点と制限
4-[(2,5-dimethoxyphenyl)sulfamoyl]benzoic Acid has several advantages for use in lab experiments. It is a highly selective radioligand that binds specifically to the serotonin transporter, making it a valuable tool for investigating the role of serotonin in the brain. 4-[(2,5-dimethoxyphenyl)sulfamoyl]benzoic Acid is also relatively stable and can be stored for long periods of time without degradation. However, 4-[(2,5-dimethoxyphenyl)sulfamoyl]benzoic Acid has some limitations, including its high cost and the need for specialized equipment for PET imaging studies.
将来の方向性
There are several potential future directions for research involving 4-[(2,5-dimethoxyphenyl)sulfamoyl]benzoic Acid. One area of interest is the role of serotonin in the development of psychiatric disorders such as depression and anxiety. PET imaging studies using 4-[(2,5-dimethoxyphenyl)sulfamoyl]benzoic Acid could help to elucidate the neurobiological mechanisms underlying these disorders. Another potential area of research is the development of new SSRIs based on the structure of 4-[(2,5-dimethoxyphenyl)sulfamoyl]benzoic Acid. By modifying the structure of 4-[(2,5-dimethoxyphenyl)sulfamoyl]benzoic Acid, researchers may be able to develop more effective and selective SSRIs for the treatment of psychiatric disorders.
合成法
The synthesis of 4-[(2,5-dimethoxyphenyl)sulfamoyl]benzoic Acid involves the reaction of 4-aminobenzoic acid with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure 4-[(2,5-dimethoxyphenyl)sulfamoyl]benzoic Acid. The synthesis of 4-[(2,5-dimethoxyphenyl)sulfamoyl]benzoic Acid is a well-established procedure that has been described in numerous scientific publications.
科学的研究の応用
4-[(2,5-dimethoxyphenyl)sulfamoyl]benzoic Acid has been widely used in scientific research to investigate the role of serotonin in various physiological and pathological processes. It is commonly used as a radioligand in positron emission tomography (PET) imaging studies to measure the density of SERT in the brain. PET imaging studies using 4-[(2,5-dimethoxyphenyl)sulfamoyl]benzoic Acid have been used to investigate the role of serotonin in depression, anxiety, and other psychiatric disorders.
特性
分子式 |
C15H15NO6S |
|---|---|
分子量 |
337.3 g/mol |
IUPAC名 |
4-[(2,5-dimethoxyphenyl)sulfamoyl]benzoic acid |
InChI |
InChI=1S/C15H15NO6S/c1-21-11-5-8-14(22-2)13(9-11)16-23(19,20)12-6-3-10(4-7-12)15(17)18/h3-9,16H,1-2H3,(H,17,18) |
InChIキー |
QBXLRDDXGGQAPR-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O |
正規SMILES |
COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[Methyl(1-naphthylsulfonyl)amino]benzoic acid](/img/structure/B229710.png)
![1-[(4-Isopropylphenyl)sulfonyl]proline](/img/structure/B229714.png)
amino]benzoic acid](/img/structure/B229717.png)
amino]benzoic acid](/img/structure/B229718.png)
![2-{Methyl[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B229719.png)




![N-[4-hydroxy-3-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]ethanesulfonamide](/img/structure/B229732.png)
![N-[(2,5-dibromophenyl)sulfonyl]phenylalanine](/img/structure/B229736.png)
![N-[(4-iodophenyl)sulfonyl]-beta-alanine](/img/structure/B229739.png)
amino]benzoic acid](/img/structure/B229740.png)
![N-[(4-iodophenyl)sulfonyl]valine](/img/structure/B229742.png)